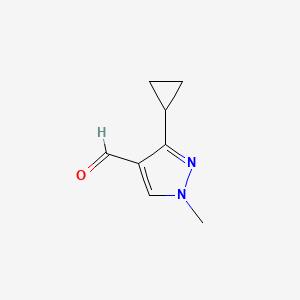

3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-4-7(5-11)8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWXTFMBDMMUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599092 | |

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-67-6 | |

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound with the CAS Number 902837-67-6 .[1][2][3][4][5] It serves as a crucial intermediate and building block in the synthesis of a wide range of functionalized molecules.[1][2] The unique structural combination of a pyrazole core, a cyclopropyl group, and an aldehyde functional group imparts valuable reactivity and selectivity.[1][2] This makes it a compound of significant interest in pharmaceutical development and agrochemical research.[1][2] In the pharmaceutical sector, it is a key precursor for pyrazole derivatives known for their potential anti-inflammatory and analgesic properties.[1][2][6] In agrochemicals, it contributes to the design of novel and more effective pesticides.[1][2] Its aldehyde group allows for diverse chemical modifications, further broadening its utility in various synthetic pathways.[1][2]

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 902837-67-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 150.18 g/mol | [1][2][3] |

| Appearance | Liquid | [1][2] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3] |

| Boiling Point | 272.1 ± 28.0 °C (Predicted) | [3] |

| Flash Point | 118.357 °C | [3] |

| Vapor Pressure | 0.006 mmHg at 25°C | [3] |

| Refractive Index | 1.643 | [3] |

| Storage Conditions | 0-8 °C | [1][2] |

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[8][9]

General Experimental Protocol for the Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction:

-

Preparation of the Hydrazone Precursor: The appropriate ketone is reacted with a hydrazine derivative to form the corresponding hydrazone.

-

Formation of the Vilsmeier Reagent: In a separate reaction vessel, phosphorus oxychloride (POCl₃) is added dropwise to an excess of dimethylformamide (DMF) under cooling (typically 0-5 °C) to form the Vilsmeier reagent.

-

Formylation Reaction: The hydrazone precursor is dissolved in a suitable solvent and the Vilsmeier reagent is added. The reaction mixture is then heated, often at temperatures ranging from 60-80 °C, for several hours.[8]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium bicarbonate, which leads to the precipitation of the crude product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.[9]

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[10] Derivatives of pyrazole-4-carbaldehyde, including this compound, are valuable intermediates in the synthesis of novel therapeutic agents.[1][2] Research has highlighted their potential in developing drugs with:

-

Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have been shown to exhibit significant anti-inflammatory and analgesic properties.[1][2][6] Some compounds in this class have demonstrated inhibitory effects on pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is a core component of various compounds synthesized and tested for their antibacterial and antifungal efficacy.[10]

-

Anticancer Activity: Certain pyrazole derivatives have been investigated for their potential as antitumor agents.[7][10]

Agrochemical Applications

In the field of agricultural chemistry, this compound is utilized in the formulation of crop protection agents.[1][2] Its unique structure can be leveraged to develop more effective and environmentally safer pesticides.[1][2]

Biological Activity and Signaling Pathways

The anti-inflammatory effects of certain pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, the inhibition of TNF-α and IL-6 production can disrupt the downstream signaling cascades that lead to the expression of various inflammatory mediators.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 902837-67-6 [chemicalbook.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jpsionline.com [jpsionline.com]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide on 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazole core substituted with a cyclopropyl group, a methyl group, and a reactive carbaldehyde moiety, makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. Pyrazole derivatives are well-established pharmacophores known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and insights into its potential mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |

| Molar Mass | 150.18 g/mol | --INVALID-LINK--[1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 272.1 ± 28.0 °C | --INVALID-LINK--[1] |

| Flash Point | 118.357 °C | --INVALID-LINK--[1] |

| Vapor Pressure (at 25 °C) | 0.006 mmHg | --INVALID-LINK--[1] |

| pKa (Predicted) | 0.58 ± 0.10 | - |

| XLogP3 (Predicted) | 0.3 | --INVALID-LINK--[2] |

| Solubility | Poorly soluble in water | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound can be achieved through a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[3][4][5][6] The following protocol is a representative procedure based on established methodologies for the synthesis of analogous pyrazole-4-carbaldehydes.

Synthesis via Vilsmeier-Haack Reaction

Materials:

-

3-cyclopropyl-1-methyl-1H-pyrazole (starting material)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of a white solid indicates the generation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the N-methyl protons, the pyrazole ring proton, and the aldehyde proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbons of the cyclopropyl group, the N-methyl group, the pyrazole ring, and the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group (typically around 1670-1700 cm⁻¹), as well as C-H and C=N stretching frequencies.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (150.18 g/mol ), confirming its identity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Pyrazole derivatives are known to exhibit anti-inflammatory properties, often by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. The following diagram illustrates this hypothetical signaling pathway.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. This technical guide has provided essential physicochemical data, a detailed synthetic protocol, and a plausible mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities with therapeutic potential. Further investigation into the biological activities and structure-activity relationships of derivatives of this compound is warranted to fully explore its medicinal chemistry applications.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemmethod.com [chemmethod.com]

- 5. jpsionline.com [jpsionline.com]

- 6. mdpi.com [mdpi.com]

- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis is presented as a two-step process commencing with the construction of the pyrazole core via a Knorr-type synthesis, followed by the introduction of the carbaldehyde functionality at the C4 position through a Vilsmeier-Haack formylation. This document furnishes detailed experimental protocols, tabulated physicochemical and quantitative data for all intermediates and the final product, and illustrative diagrams of the synthetic pathway and experimental workflows to facilitate practical application in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the cyclopropyl group can enhance the metabolic stability and binding affinity of derivative compounds, making this scaffold attractive for the development of novel therapeutic agents and crop protection agents.[1] This guide details a robust and adaptable two-step synthesis route, providing researchers with the necessary information to produce this key intermediate.

Overall Synthesis Pathway

The synthesis of this compound is proposed to proceed through two key transformations:

-

Knorr Pyrazole Synthesis: Formation of the pyrazole ring by the condensation of a 1,3-dicarbonyl compound, 1-cyclopropyl-1,3-butanedione, with methylhydrazine.

-

Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the electron-rich C4 position of the pyrazole ring using a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocols

Step 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole

This step is divided into two parts: the synthesis of the 1,3-dicarbonyl precursor and the subsequent cyclization to form the pyrazole.

This procedure is adapted from a known synthesis of 1-cyclopropyl-1,3-butanedione.

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl acetate

-

Sodium ethoxide (21 wt% solution in ethanol)

-

10% Aqueous hydrochloric acid

-

Ethyl ether

-

Magnesium sulfate

Procedure:

-

To a stirred solution of cyclopropyl methyl ketone (0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add dropwise a 21 wt% solution of sodium ethoxide in ethanol (0.1 mol).

-

Fit the flask with a condenser and a Dean-Stark trap and heat the mixture to reflux to remove ethanol by azeotropic distillation. Add additional ethyl acetate as needed.

-

After approximately 3 hours, when the temperature of the distillate reaches 75 °C, allow the reaction to cool and stand overnight.

-

Collect the precipitated white solid by filtration.

-

Dissolve the solid in water and acidify the solution at 0 °C with 10% aqueous hydrochloric acid.

-

Extract the aqueous solution three times with ethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. This intermediate can be used in the next step without further purification.

This protocol is a general procedure for the Knorr pyrazole synthesis and is adapted for the specific starting materials.

Materials:

-

1-Cyclopropyl-1,3-butanedione

-

Methylhydrazine

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 1-cyclopropyl-1,3-butanedione (1 equivalent) in glacial acetic acid.

-

Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-cyclopropyl-1-methyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 3-cyclopropyl-1-methyl-1H-pyrazole

This protocol is adapted from a detailed guide for the formylation of 3-methylpyrazole and is expected to be effective for the 3-cyclopropyl analogue.

Materials:

-

3-cyclopropyl-1-methyl-1H-pyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous dichloromethane (DCM, optional)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or dichloromethane for extraction

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 15-30 minutes.

-

-

Formylation Reaction:

-

Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. If the reaction is sluggish, as monitored by TLC, consider heating the mixture to 70-80 °C.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (2 x volumes).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Data Presentation

The following tables summarize the physicochemical properties and expected analytical data for the key compounds in the synthesis pathway.

Table 1: Physicochemical Properties of Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | Colorless liquid | 112 |

| 1-Cyclopropyl-1,3-butanedione | C₇H₁₀O₂ | 126.15 | Clear colorless oil | 68-70 @ 12 Torr |

| Methylhydrazine | CH₆N₂ | 46.07 | Colorless liquid | 87.5 |

| 3-cyclopropyl-1-methyl-1H-pyrazole | C₇H₁₀N₂ | 122.17 | - | - |

Table 2: Physicochemical and Predicted Analytical Data for the Final Product

| Property | Value |

| Compound Name | This compound |

| CAS Number | 902837-67-6 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 |

| Appearance | Liquid |

| Boiling Point | 272.1 ± 28.0 °C (Predicted) |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) |

| pKa | 0.58 ± 0.10 (Predicted) |

| Predicted ¹H NMR | Signals expected for N-methyl, cyclopropyl, pyrazole, and aldehyde protons. |

| Predicted ¹³C NMR | Signals expected for N-methyl, cyclopropyl, pyrazole, and carbonyl carbons. |

| Purity | ≥ 95% (Commercially available) |

Table 3: Expected Spectroscopic Data

| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorptions (cm⁻¹) | Expected Mass Spectrum (m/z) |

| 3-cyclopropyl-1-methyl-1H-pyrazole | N-CH₃ (singlet), Pyrazole-H (singlets/doublets), Cyclopropyl-H (multiplets) | N-CH₃, Pyrazole-C, Cyclopropyl-C | C-H, C=N, C=C | [M]+ at 122.17 |

| This compound | CHO (singlet, ~9.5-10.5), Pyrazole-H (singlet), N-CH₃ (singlet), Cyclopropyl-H (multiplets) | C=O (~185-195), Pyrazole-C, N-CH₃, Cyclopropyl-C | ~1680 (C=O, aldehyde), C-H, C=N, C=C | [M]+ at 150.18 |

Concluding Remarks

The synthetic pathway detailed in this guide offers a practical and efficient method for the preparation of this compound. The two-step approach, utilizing the well-established Knorr pyrazole synthesis and Vilsmeier-Haack formylation, provides a reliable route for obtaining this valuable intermediate. The provided experimental protocols are based on established chemical literature for similar transformations and can be optimized for specific laboratory conditions. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and organic synthesis, enabling the advancement of research and development projects that utilize this versatile pyrazole derivative.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

This guide provides a comprehensive overview of the methodologies used to screen novel pyrazole compounds for potential therapeutic applications. Pyrazole, a five-membered heterocyclic ring, serves as a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details key experimental protocols, presents comparative quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Anticancer Activity Screening

The evaluation of novel pyrazole derivatives for anticancer activity is a primary focus in drug discovery. Many pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and various signaling pathways like EGFR and VEGFR-2.[4][5][6][7] The most common initial screening method to assess cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Living cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HepG2)[10]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel pyrazole compounds (stock solutions in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[9]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).[8]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well for a final concentration of 0.5 mg/mL.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[11]

-

Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]

-

Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[9][13] A reference wavelength of 630 nm can be used to reduce background noise.[13]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are then determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of selected novel pyrazole compounds against various human cancer cell lines, presented as IC50 (µM) or GI50 (µM) values.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Drug | IC50 / GI50 (µM) | Source |

| Compound 25 | HT29 (Colon) | 3.17 | Axitinib | >10 | [6][14] |

| PC3 (Prostate) | 4.21 | Axitinib | >10 | [6][14] | |

| A549 (Lung) | 6.77 | Axitinib | >10 | [6][14] | |

| Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [14] |

| Compound 59 | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [14] |

| Compound 6b | HNO-97 (Head & Neck) | 10.5 | - | - | [15] |

| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 | [16] |

| A549 (Lung) | 0.69 | ABT-751 | 1.8 | [16] | |

| Compound 9 | EKVX (Lung) | 1.9 | Sorafenib | 1.90 | [17] |

Visualization: Anticancer Mechanism & Workflow

The workflow for screening novel compounds often follows a hierarchical process, starting from primary assays and progressing to more complex biological evaluations.

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways essential for cancer cell proliferation and survival. One such critical target is the vascular endothelial growth factor receptor (VEGFR), which plays a pivotal role in angiogenesis.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrazole derivatives have shown considerable activity against a range of bacterial and fungal pathogens.[18][19] A common and effective preliminary screening method is the agar well diffusion assay.[20]

Experimental Protocol: Agar Well Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate uniformly seeded with a specific microorganism.[21][22]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)[18]

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)[19]

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)[21]

-

Novel pyrazole compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi)[18]

-

Negative control (solvent, e.g., DMSO)[23]

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a sterile broth.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared inoculum to create a lawn of microbial growth.[23]

-

Well Creation: Aseptically create wells in the agar plate using a sterile cork borer.[20][24]

-

Compound Addition: Carefully add a fixed volume (e.g., 100 µL) of the test pyrazole compound solution into a designated well.[20] Similarly, add the positive and negative controls to their respective wells.[21]

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compounds into the agar.[20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).[19][21]

-

Zone Measurement: After incubation, measure the diameter of the clear zone of inhibition (where microbial growth is suppressed) around each well in millimeters (mm).[21]

-

MIC Determination: For compounds showing significant activity, the Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution or agar dilution methods. The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[18]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the antimicrobial activity of selected pyrazole compounds, presented as the zone of inhibition in millimeters (mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Standard | Zone (mm) / MIC (µg/mL) | Source |

| Compound 21a | S. aureus (G+) | 28 | 62.5 | Chloramphenicol | 25 / 125 | [18] |

| E. coli (G-) | 25 | 125 | Chloramphenicol | 24 / 125 | [18] | |

| A. niger (Fungus) | 30 | 2.9 | Clotrimazole | 20 / 7.8 | [18] | |

| Compound 3 | E. coli (G-) | - | 0.25 | Ciprofloxacin | - / 0.5 | [19] |

| Compound 4 | S. epidermidis (G+) | - | 0.25 | Ciprofloxacin | - / 1.0 | [19] |

| Naphthyl derivative (6) | S. aureus (G+) | - | 0.78-1.56 | - | - | [25] |

Visualization: Antimicrobial Mechanism of Action

Several pyrazole derivatives have been found to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication.[25][26]

References

- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of pyrazole derivatives in the management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. srrjournals.com [srrjournals.com]

- 11. atcc.org [atcc.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. botanyjournals.com [botanyjournals.com]

- 21. hereditybio.in [hereditybio.in]

- 22. mdpi.com [mdpi.com]

- 23. chemistnotes.com [chemistnotes.com]

- 24. researchgate.net [researchgate.net]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

Structural Elucidation of 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Abstract: 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal and agrochemical research. Its unique molecular architecture, featuring a pyrazole core functionalized with cyclopropyl, methyl, and aldehyde groups, makes it a valuable intermediate for the synthesis of novel bioactive molecules.[1] This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, a probable synthetic pathway, and the suite of spectroscopic techniques required for unambiguous structure confirmation. All data is presented to aid researchers and drug development professionals in its synthesis and characterization.

Physicochemical and Molecular Properties

This compound is a liquid at room temperature and is characterized by the following properties.[1] The compound's molecular formula is C₈H₁₀N₂O, with a monoisotopic mass of 150.07932 Da.[2] Proper handling and storage, typically at 2-8°C, are recommended to maintain its stability.[1][3]

| Property | Value | Reference |

| CAS Number | 902837-67-6 | [1][3][4] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][5] |

| Appearance | Liquid | [1] |

| Predicted Boiling Point | 272.1 ± 28.0 °C | [3] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [3] |

| Flash Point | 118.357 °C | [3] |

| Storage Conditions | 2-8 °C | [3] |

Synthesis via Vilsmeier-Haack Formylation

The most established and efficient method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6] The resulting electrophilic iminium salt then reacts with the pyrazole precursor at the most nucleophilic position (C4) to yield the target aldehyde after hydrolysis.

Experimental Protocol (General Procedure):

-

Reagent Preparation: In a flask maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0°C), phosphorus oxychloride (POCl₃, ~1.5-3 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF), which acts as both reagent and solvent. The mixture is stirred for approximately 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction: The precursor, 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent), is added to the Vilsmeier reagent. The reaction mixture is then heated, typically between 70-90°C, for several hours.[7][9] Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, followed by neutralization with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). The resulting precipitate is filtered, or if an oil forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Structural Elucidation Workflow

The confirmation of the molecular structure of a synthesized compound is a critical step, achieved through a systematic workflow involving multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.

Spectroscopic Data and Interpretation

While specific experimental spectra for this exact compound are not widely published, its structure can be confidently predicted and would be confirmed by the following characteristic spectroscopic signatures.

4.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The analysis would verify the molecular formula C₈H₁₀N₂O by matching the experimentally observed exact mass to the theoretical value.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 151.08660 |

| [M+Na]⁺ | 173.06854 |

| [M+K]⁺ | 189.04248 |

| Data sourced from predicted values.[2] |

4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be dominated by a strong absorption from the aldehyde carbonyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-3050 | C-H Stretch | Cyclopropyl & Methyl C-H |

| ~2820, ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1670-1690 | C=O Stretch | Conjugated Aldehyde |

| ~1500-1600 | C=N, C=C Stretch | Pyrazole Ring |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | s (singlet) | 1H | Aldehyde (-H CO) |

| ~8.05 | s (singlet) | 1H | Pyrazole Ring (C5-H ) |

| ~3.90 | s (singlet) | 3H | N-Methyl (-CH ₃) |

| ~2.10 | m (multiplet) | 1H | Cyclopropyl Methine (-CH -) |

| ~1.15 | m (multiplet) | 2H | Cyclopropyl Methylene (-CH ₂-) |

| ~0.90 | m (multiplet) | 2H | Cyclopropyl Methylene (-CH ₂-) |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~185.0 | C=O | Aldehyde Carbonyl (C HO) |

| ~158.0 | C | Pyrazole Ring (C 3-Cyclopropyl) |

| ~140.0 | CH | Pyrazole Ring (C 5-H) |

| ~118.0 | C | Pyrazole Ring (C 4-CHO) |

| ~39.5 | CH₃ | N-C H₃ |

| ~12.0 | CH | Cyclopropyl C H |

| ~8.5 | CH₂ | Cyclopropyl C H₂ (2 carbons) |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and analytical spectroscopy. Its synthesis is reliably performed via the Vilsmeier-Haack formylation of the corresponding pyrazole precursor. Confirmation of its structure relies on the collective evidence from mass spectrometry (verifying molecular formula), IR spectroscopy (identifying key functional groups), and detailed ¹H and ¹³C NMR analysis (mapping the complete C-H framework). This well-characterized molecule serves as a pivotal building block for developing new therapeutic agents and advanced agrochemicals.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. This compound | 902837-67-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. epubl.ktu.edu [epubl.ktu.edu]

Navigating the Solubility of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. While this compound is noted for its synthetic utility, publicly available quantitative data on its solubility in common organic solvents is scarce. This document provides a framework for determining its solubility, including a detailed experimental protocol and a template for data organization.

Physicochemical Properties

Before addressing solubility, it is pertinent to understand the basic physicochemical properties of this compound. These properties can offer initial insights into its expected behavior in various solvents.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | Reported as a liquid or solid |

| Boiling Point | 272.1 ± 28.0 °C (Predicted) |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) |

| Water Solubility | Poorly soluble |

Note: Some properties are predicted and should be confirmed experimentally.

Solubility in Organic Solvents: Data and Determination

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The principle of "like dissolves like" suggests that this moderately polar compound would exhibit greater solubility in polar organic solvents compared to nonpolar ones. However, experimental verification is essential.

For researchers requiring precise solubility values, the following section details a standard gravimetric method for its determination.

General Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable method for quantitatively determining the solubility of a solid organic compound in an organic solvent at a specific temperature.[1][2]

Objective: To determine the concentration of a saturated solution of the analyte in a chosen solvent, and thereby its solubility.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.[3] Periodically check to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial to remove any suspended solid particles. This step is critical to avoid artificially high results.

-

-

Solvent Evaporation:

-

Weigh the evaporating dish containing the filtered solution to determine the total weight of the solution.

-

Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven. If using an oven, ensure the temperature is well below the boiling point of the solute to prevent its loss. A vacuum oven at a low temperature is ideal.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[1]

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/L or mg/mL.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Data Presentation Template

To facilitate systematic data collection and comparison, researchers can use the following table to record experimental solubility data for this compound in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | |||||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Ketones | |||||

| Acetone | 25 | ||||

| Methyl Ethyl Ketone | 25 | ||||

| Esters | |||||

| Ethyl Acetate | 25 | ||||

| Ethers | |||||

| Diethyl Ether | 25 | ||||

| Tetrahydrofuran (THF) | 25 | ||||

| Halogenated | |||||

| Dichloromethane (DCM) | 25 | ||||

| Chloroform | 25 | ||||

| Aromatic Hydrocarbons | |||||

| Toluene | 25 | ||||

| Amides | |||||

| Dimethylformamide (DMF) | 25 | ||||

| Other | |||||

| Acetonitrile | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 |

References

spectroscopic data for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic information for the heterocyclic compound 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. This molecule is a versatile building block in medicinal and agrochemical research, noted for its unique cyclopropyl and pyrazole moieties which enhance chemical reactivity and selectivity.[1] This document collates predicted spectroscopic data and outlines a plausible, detailed experimental protocol for its synthesis and characterization, based on established methods for analogous compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Compound Identification

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Table 1: Compound Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 902837-67-6 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Liquid (Predicted) | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

Spectroscopic Data

Disclaimer: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound were not available in the reviewed literature. The following tables present predicted mass spectrometry data and expected ranges for NMR and IR spectroscopy based on the analysis of structurally similar compounds.

Mass Spectrometry (Predicted)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the title compound.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.08660 | 135.4 |

| [M+Na]⁺ | 173.06854 | 147.2 |

| [M-H]⁻ | 149.07204 | 140.8 |

| [M+NH₄]⁺ | 168.11314 | 151.2 |

| [M+K]⁺ | 189.04248 | 143.7 |

| [M+H-H₂O]⁺ | 133.07658 | 128.1 |

| [M+HCOO]⁻ | 195.07752 | 159.0 |

| [M+CH₃COO]⁻ | 209.09317 | 179.2 |

| [M]⁺ | 150.07877 | 139.0 |

| [M]⁻ | 150.07987 | 139.0 |

| Data sourced from PubChem[3]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

The following tables provide expected chemical shift ranges for the protons and carbons of this compound. These estimations are based on typical values for the functional groups present and data from analogous pyrazole structures.

Table 3: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) |

| Pyrazole-H (C5-H) | 7.8 - 8.2 | Singlet (s) |

| N-Methyl (N-CH₃) | 3.8 - 4.1 | Singlet (s) |

| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet (m) |

| Cyclopropyl-CH₂ | 0.8 - 1.3 | Multiplet (m) |

Table 4: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Pyrazole C3 | 150 - 160 |

| Pyrazole C5 | 135 - 145 |

| Pyrazole C4 | 110 - 120 |

| N-Methyl (N-CH₃) | 35 - 40 |

| Cyclopropyl-CH | 10 - 15 |

| Cyclopropyl-CH₂ | 5 - 10 |

Infrared (IR) Spectroscopy (Expected)

The following table lists the expected characteristic IR absorption bands for the functional groups present in the molecule.

Table 5: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N stretch (pyrazole) | 1580 - 1620 | Medium |

| C-H stretch (aromatic/cyclopropyl) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a Vilsmeier-Haack formylation of 3-cyclopropyl-1-methyl-1H-pyrazole. This is a common and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.

Reaction Scheme:

Figure 2. Proposed synthesis of this compound via Vilsmeier-Haack reaction.

Materials:

-

3-cyclopropyl-1-methyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Pyrazole: Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

Instrumentation:

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.

-

MS: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

The Ascendance of the Cyclopropyl Ring: A Technical Guide to Synthesis and Application in Heterocyclic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in modern medicinal chemistry. Its unique conformational rigidity, electronic properties, and metabolic stability have made it a favored bioisosteric replacement for various functional groups, leading to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of cyclopropyl-containing heterocycles, offering a comprehensive resource for researchers in the field.

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a heterocyclic scaffold can profoundly influence its biological activity. The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, allowing for electronic interactions with target proteins. Furthermore, its rigid nature can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. From a drug metabolism and pharmacokinetics (DMPK) perspective, the C-H bonds of a cyclopropane are stronger than those in linear alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This guide will delve into the key synthetic methodologies that have enabled the widespread use of this valuable structural motif.

Key Synthetic Methodologies for Cyclopropyl-Containing Heterocycles

The synthesis of cyclopropyl-containing heterocycles has been revolutionized by the development of novel and efficient synthetic methods. This section details some of the most significant and widely adopted strategies.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of cyclopropane rings. This methodology often relies on the generation of radical intermediates that can participate in cyclopropanation reactions under gentle conditions, tolerating a wide range of functional groups.

A general workflow for photoredox-catalyzed cyclopropanation is depicted below:

Experimental Protocol: Photoredox-Catalyzed Cyclopropanation of Michael Acceptors

A representative procedure for the cyclopropanation of Michael acceptors using diiodomethane as the methylene source and a ruthenium-based photoredox catalyst is as follows:

-

Reaction Setup: In a nitrogen-filled glovebox, a solution of the Michael acceptor (0.2 mmol), diiodomethane (1.0 mmol), and --INVALID-LINK--₂ (1-5 mol%) in degassed solvent (e.g., DMF or DMSO, 2 mL) is prepared in a sealed vial.

-

Irradiation: The reaction mixture is stirred and irradiated with a blue LED (λ = 450 nm) at room temperature for 12-24 hours.

-

Workup: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl-containing heterocycle.

Transition-Metal Catalysis

Transition-metal catalysis has been instrumental in the development of stereoselective methods for the synthesis of cyclopropyl-containing heterocycles. Catalysts based on rhodium, copper, and palladium are commonly employed to decompose diazo compounds, generating metal-carbene intermediates that readily undergo cyclopropanation with a variety of alkenes.

Experimental Protocol: Rh(III)-Catalyzed Directed Cyclopropanation of Allylic Alcohols

-

Reaction Setup: To an oven-dried vial is added the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), AgSbF₆ (10 mol%), and the N-enoxyphthalimide (0.1 mmol). The vial is purged with argon, and anhydrous 1,2-dichloroethane (1 mL) is added. The mixture is stirred at room temperature for 5 minutes.

-

Reagent Addition: The allylic alcohol (0.3 mmol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours.

-

Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to yield the cyclopropyl ketone.

Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral cyclopropanes. Engineered enzymes, particularly cytochrome P450 variants, have been developed to catalyze carbene transfer reactions with high diastereo- and enantioselectivity.

Experimental Protocol: Enzymatic Cyclopropanation using Engineered Cytochrome P450

-

Cell Culture and Lysis: E. coli cells expressing the engineered cytochrome P450 enzyme are grown and harvested. The cell pellet is resuspended in buffer and lysed by sonication.

-

Reaction Mixture: In a typical reaction, the cell lysate containing the enzyme is mixed with the alkene substrate, a carbene precursor (e.g., ethyl diazoacetate), and a reducing agent (e.g., sodium dithionite) in a buffered aqueous solution under anaerobic conditions.

-

Reaction: The reaction is incubated at a controlled temperature (e.g., 25 °C) with gentle shaking for a specified time (e.g., 24 hours).

-

Extraction and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield and enantiomeric excess of the cyclopropane product.

-

Purification: The product can be purified by column chromatography.

Classical Synthetic Methods

Traditional methods for cyclopropanation remain highly relevant and are frequently employed in both academic and industrial settings.

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated ketone or aldehyde to yield a cyclopropyl ketone.

Experimental Protocol: Corey-Chaykovsky Reaction for Cyclopropyl Ketone Synthesis

-

Ylide Formation: A solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO is treated with sodium hydride (1.1 eq) under an inert atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen ceases, indicating the formation of the ylide.

-

Reaction with Enone: The α,β-unsaturated ketone (1.0 eq) dissolved in an anhydrous solvent (e.g., THF) is added dropwise to the ylide solution at room temperature. The reaction is stirred for several hours until completion, as monitored by TLC.

-

Workup: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

-

Reaction Setup: To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether under an inert atmosphere is added a solution of the allylic alcohol (1.0 eq) in diethyl ether.

-

Reagent Addition: Diiodomethane (1.5 eq) is added dropwise to the mixture at a rate that maintains a gentle reflux. After the addition is complete, the reaction is stirred at reflux for several hours.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Quantitative Data on Synthetic Methodologies

The following tables summarize representative quantitative data for the discussed synthetic methodologies, highlighting their efficiency and stereoselectivity.

Table 1: Photoredox-Catalyzed Cyclopropanation

| Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Chalcone | --INVALID-LINK--₂ | DMF | 93 | >20:1 | N/A | |

| α,β-Unsaturated Ester | 4CzIPN | DMF | 85 | N/A | N/A | |

| Styrene | Organic Dye | Acetonitrile | 78 | 10:1 | 92 |

Table 2: Transition-Metal-Catalyzed Cyclopropanation

| Alkene | Catalyst | Diazo Reagent | Yield (%) | dr | ee (%) | Reference |

| Styrene | Rh₂(OAc)₄ | Ethyl Diazoacetate | 95 | 1:1 | N/A | |

| Allyl Acetate | Cu(acac)₂ | Ethyl Diazoacetate | 88 | 4:1 | N/A | |

| 1-Octene | Chiral Ru-complex | Phenyl Diazoacetate | 92 | >20:1 | 98 |

Table 3: Enzymatic Cyclopropanation

| Substrate | Enzyme | Yield (%) | dr | ee (%) | Reference |

| Styrene | Engineered P450 | 99 | 99:1 | >99 | |

| p-Methoxystyrene | Engineered P450 | 97 | 98:2 | >99 | |

| 1-Octene | Engineered P450 | 85 | 95:5 | 96 |

Table 4: Classical Cyclopropanation Methods

| Method | Substrate | Reagents | Yield (%) | dr | Reference |

| Corey-Chaykovsky | Chalcone | (CH₃)₃S(O)I, NaH | 85 | >10:1 | |

| Simmons-Smith | Cyclohexenol | CH₂I₂, Zn-Cu | 90 | >20:1 |

Applications in Drug Discovery: Targeting Key Signaling Pathways

Cyclopropyl-containing heterocycles have shown significant promise as therapeutic agents by modulating the activity of key biological targets. Two notable examples are their roles as tubulin polymerization inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Certain cyclopropyl-containing compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Methodological & Application

Application Notes: Synthesis of Bioactive Derivatives from 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate, featuring a reactive aldehyde group that serves as a handle for a wide array of chemical transformations.[4][5] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, making this building block particularly attractive for the development of novel therapeutic agents.[4]

This document provides detailed protocols for the synthesis of various derivatives from this starting material, focusing on key reactions relevant to drug discovery programs.

Core Synthetic Pathways & Methodologies

The aldehyde functional group of this compound is amenable to several carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of a diverse library of compounds. The primary synthetic routes explored herein include the Wittig reaction, Knoevenagel condensation, and reductive amination.

Experimental Protocols

Protocol for Wittig Reaction: Synthesis of Alkene Derivatives

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[6][7] This protocol describes the synthesis of a generic alkene derivative using a phosphonium ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[8]

Methodology:

-

Ylide Preparation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M solution in hexanes) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the solution should turn a characteristic deep red or orange color, indicating ylide formation.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 eq) in anhydrous THF (5 mL).

-

Cool the ylide solution back to 0 °C.

-

Add the aldehyde solution dropwise to the ylide suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkene derivative.

-

Protocol for Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, to yield an α,β-unsaturated product.[9][10] These products are valuable intermediates for further Michael additions or cycloadditions.

Methodology:

-

Reaction Setup:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL).

-

Add a catalytic amount of piperidine or ammonium carbonate (0.1 eq).[9]

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction progress using TLC until the starting aldehyde is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product and wash with cold ethanol (2 x 5 mL).

-

If no precipitate forms, concentrate the mixture under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the pure product.

-

Protocol for Reductive Amination: Synthesis of Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds by converting an aldehyde into an amine. The process involves the initial formation of an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Methodology:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).

-

Add dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent (20 mL).

-

Add acetic acid (1-2 drops) to catalyze imine formation.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

-

Stir vigorously for 15 minutes until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient, often with 1% triethylamine to prevent streaking) to yield the final amine derivative.

-

Data Summary

The following table summarizes the expected products and representative data for the derivatization of this compound.

| Reaction Type | Representative Reactant | Product Structure (Generic) | Typical Yield (%) | Molecular Weight ( g/mol ) |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 4-(ethenyl)-3-cyclopropyl-1-methyl-1H-pyrazole | 70-85% | 148.21 |

| Knoevenagel Condensation | Malononitrile | 2-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile | 85-95% | 198.22 |

| Reductive Amination | Benzylamine | N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl)aniline | 65-80% | 241.33 |

| Reduction | Sodium Borohydride | (3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methanol | 90-98% | 152.20 |

| Oxidation | Potassium Permanganate | 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | 50-70% | 166.17 |

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of pyrazole are frequently investigated as inhibitors of protein kinases, which are critical nodes in cellular signaling pathways often dysregulated in diseases like cancer.[3] For instance, a synthesized derivative could potentially inhibit the Ras-Raf-MEK-ERK (MAPK) pathway, a key regulator of cell proliferation and survival.

The workflow and protocols described provide a robust framework for synthesizing a diverse chemical library from this compound. The resulting derivatives can be screened in various biological assays to identify novel lead compounds for drug development programs targeting a range of therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Knoevenagel Condensation with Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[1] Pyrazole scaffolds are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Consequently, the Knoevenagel condensation of pyrazole-4-carbaldehydes with various active methylene compounds represents a powerful strategy for the synthesis of novel, biologically active molecules. This application note provides a detailed protocol for this transformation, summarizing various reaction conditions and outlining the experimental workflow.

General Reaction Scheme

The Knoevenagel condensation between a pyrazole-4-carbaldehyde and an active methylene compound can be represented by the following general scheme:

Experimental Protocols

This section details a general and efficient protocol for the Knoevenagel condensation of pyrazole-4-carbaldehydes with malononitrile, adapted from a green chemistry approach.[5][6]

Materials:

-

Substituted pyrazole-4-carbaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)

-

Ethanol (5 mL)

-

Water (5 mL)

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Reflux condenser or ultrasonic bath

-

Thin-layer chromatography (TLC) plate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (10 mL total) to the flask.

-